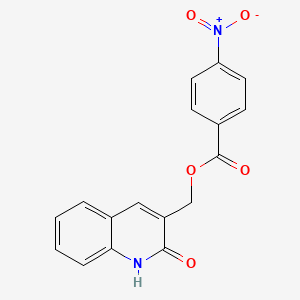![molecular formula C23H24N4O2 B7707075 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7707075.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrazoloquinoline, a class of compounds that have been studied for their potential medicinal properties . Pyrazoloquinolines have been found to be of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds, such as pyrazolo[3,4-b]pyridines, have been synthesized through trifluoracetic acid catalysed condensation of a group of 5-aminopyrazoles and a group of alpha-oxoketene dithioacetals .Mecanismo De Acción
Target of Action
Similar compounds, such as 1h-pyrazolo[3,4-b]quinoxaline derivatives, have been studied for their photoluminescent and electroluminescent properties . These compounds interact with electron-donating groups, suggesting that the target of action could be related to electron transfer processes .
Mode of Action
The mode of action of this compound is likely related to its interaction with electron-donating groups . This interaction results in the emission of light at specific wavelengths, indicating a potential role in photoluminescence and electroluminescence .
Biochemical Pathways
Given its potential role in photoluminescence and electroluminescence, it may influence pathways related to light emission and energy transfer . The downstream effects of these pathways could include changes in light emission properties, which could be utilized in various applications, such as the development of highly efficient electroluminescent devices .
Result of Action
Based on the properties of similar compounds, it can be inferred that the compound may influence light emission properties at the molecular level . This could result in changes in the color and intensity of emitted light, potentially making it useful in the development of electroluminescent devices .
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-15(2)14-27-23-19(13-17-6-4-5-7-20(17)24-23)22(26-27)25-21(28)12-16-8-10-18(29-3)11-9-16/h4-11,13,15H,12,14H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIBKQLFRLENGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
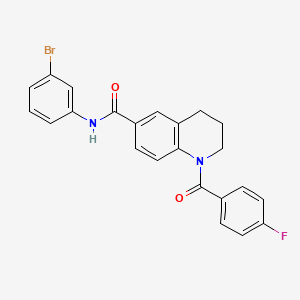
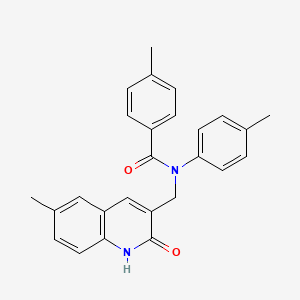
![ETHYL 4-[(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)FORMAMIDO]BENZOATE](/img/structure/B7706998.png)
![1-Benzyl-4-[3-(5-cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine](/img/structure/B7707001.png)
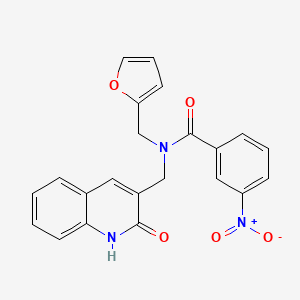
![N-[2-(4-methoxyphenyl)ethyl]-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B7707022.png)
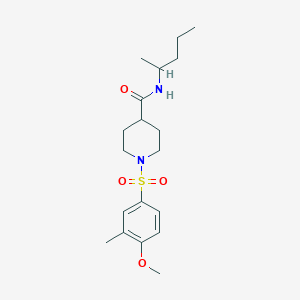
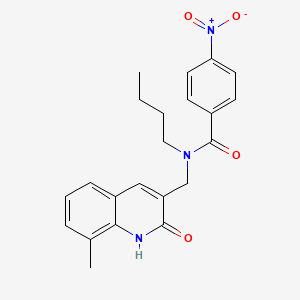
![N-(benzo[d][1,3]dioxol-5-yl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide](/img/structure/B7707055.png)
![3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B7707059.png)
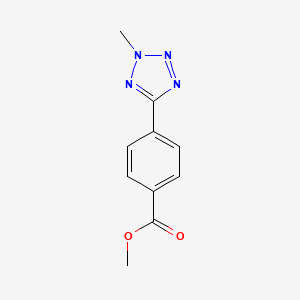
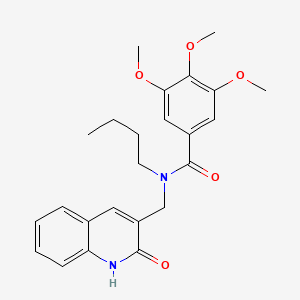
![N-tert-butyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7707084.png)
